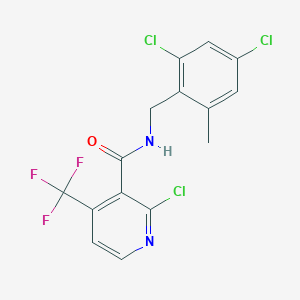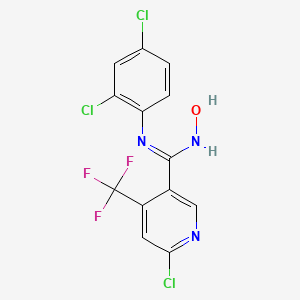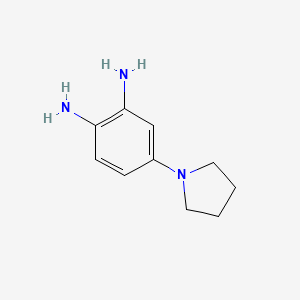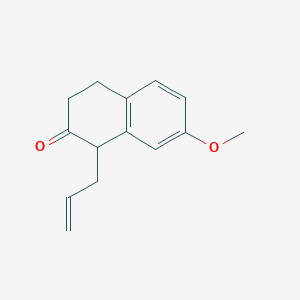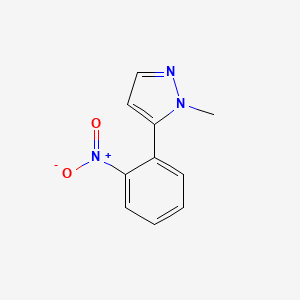
1-methyl-5-(2-nitrophenyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, conditions, and the mechanism of the reaction. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography . It may also involve computational methods to predict the molecule’s geometry, hybridization, and other properties .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
Structural and Chemical Properties
Intramolecular Hydrogen Bonding in Pyrazole Derivatives :
- Pyrazole derivatives, including those related to 1-methyl-5-(2-nitrophenyl)-1H-pyrazole, show significant intramolecular hydrogen bonding. This bonding impacts their reactivity, as seen in studies of substituted 1H-pyrazolo[3,4-b]quinoxalines. The existence of these bonds can affect synthesis processes, such as requiring high temperatures for reductive cyclization (Szlachcic et al., 2020).
Crystal Structure Analysis :
- Investigations into the crystal structures of pyrazole derivatives reveal complex patterns of hydrogen bonds, which contribute to their molecular configurations. For instance, methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate displays hydrogen-bonded sheets, indicating a stable and distinct molecular arrangement (Portilla et al., 2007).
Corrosion Inhibition :
- Pyrazol derivatives have been explored for their role in corrosion inhibition, particularly in the petroleum industry. Their effectiveness in preventing steel corrosion in acidic environments like in oil wells has been studied, indicating their potential industrial applications (Singh et al., 2020).
Potential Biological Applications
Antioxidant Activity :
- Some pyrazole-acetamide derivatives exhibit significant antioxidant activity. This property is crucial in various biological and medicinal contexts, where oxidative stress plays a key role (Chkirate et al., 2019).
Antitumor and Antimicrobial Potential :
- Certain pyrazole derivatives have been identified for their potential antitumor, antifungal, and antibacterial properties. This suggests their potential application in developing new therapeutic agents (Titi et al., 2020).
Interactions with DNA and Proteins :
- Studies on Ni(II) complexes with pyrazole-based ligands have explored their interactions with DNA and proteins, showing that they can bind via groove, non-covalent, and electrostatic interactions. This property is significant for understanding the biological interactions and potential therapeutic applications of these compounds (Yu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-(2-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTRZPPRLKTUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(2-nitrophenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041414.png)
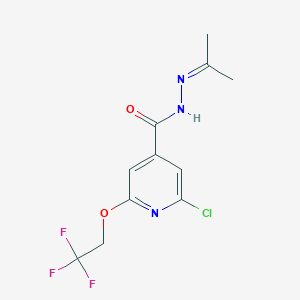
![5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole](/img/structure/B3041416.png)

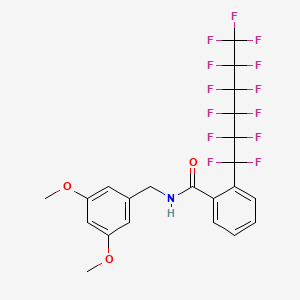
![N'1-[4-(trifluoromethyl)benzoyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene-1-carbohydrazide](/img/structure/B3041420.png)
![N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea](/img/structure/B3041421.png)
